N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-3-methylbenzenesulfonamide
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Description
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H19FN2O4S and its molecular weight is 426.46. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Solid Support Synthesis : A method for the efficient assembly of dibenz[b,f]oxazepin-11(10H)-ones, utilizing a solid support synthesis technique, was developed. This process highlights the SNAr methodology's utility in creating complex structures with high purity, showcasing the flexibility and efficiency of synthesizing dibenzo[b,f][1,4]oxazepine derivatives (Ouyang, Tamayo, & Kiselyov, 1999).
Ring-forming Cascade Reactions : Unprotected primary sulfonamide groups facilitated the formation of [1,4]oxazepine-based sulfonamides through ring-forming cascade reactions. These compounds exhibited strong inhibition of human carbonic anhydrases, underscoring the dual functionality of sulfonamide groups in medicinal chemistry applications (Sapegin et al., 2018).
Enantioselective Synthesis : The catalytic enantioselective aza-Reformatsky reaction with dibenzo[b,f][1,4]oxazepines was reported, leading to chiral ethyl 2-(10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-yl)acetate derivatives. This synthesis approach is notable for its high yields and enantioselectivities, demonstrating the synthetic versatility of dibenzo[b,f][1,4]oxazepines in creating optically active compounds (Munck et al., 2017).
Pharmacological Applications
Antimicrobial and Antiproliferative Agents : N-ethyl-N-methylbenzenesulfonamide derivatives were synthesized and evaluated for their antimicrobial and antiproliferative activities. This research underscores the potential of sulfonamide derivatives in developing new therapeutic agents (Abd El-Gilil, 2019).
Anticancer Activity : Aminothiazole-paeonol derivatives were synthesized and exhibited high anticancer potential against various cancer cell lines. This highlights the utility of benzenesulfonamide derivatives in designing compounds with significant anticancer activities (Tsai et al., 2016).
Properties
IUPAC Name |
N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-fluoro-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O4S/c1-3-25-19-6-4-5-7-21(19)29-20-11-8-15(13-17(20)22(25)26)24-30(27,28)16-9-10-18(23)14(2)12-16/h4-13,24H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBJBAZTEGWXDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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